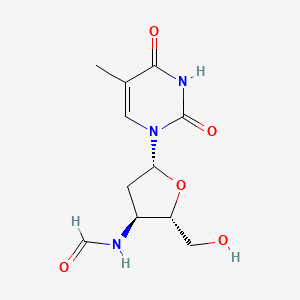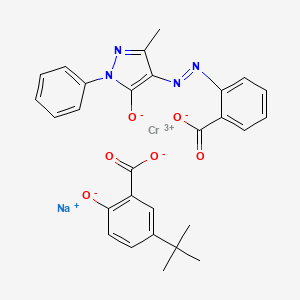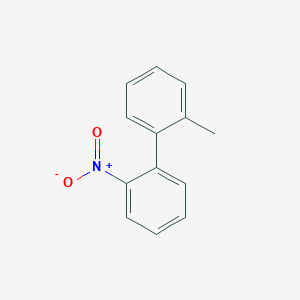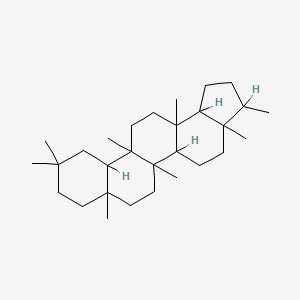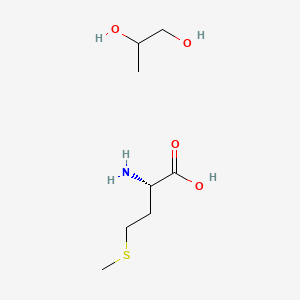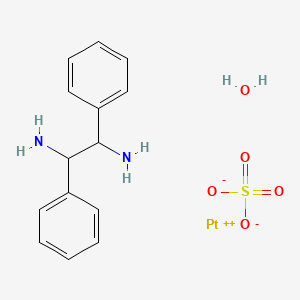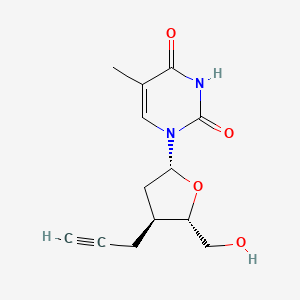
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N')(sulfato(2-)-O)-, (SP-4-4-(R*,S*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R,S))-** is a coordination compound featuring platinum as the central metal atom. This compound is notable for its complex structure, which includes 1,2-diphenyl-1,2-ethanediamine and sulfato ligands. The unique arrangement of these ligands around the platinum center gives the compound distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- typically involves the reaction of platinum salts with 1,2-diphenyl-1,2-ethanediamine and sulfato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the proper coordination of the ligands to the platinum center.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the reaction conditions (e.g., temperature, solvent).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Applications De Recherche Scientifique
Chemistry:
- Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
- Studied for its unique coordination chemistry and potential to form novel complexes.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the development of advanced materials and coatings due to its stability and reactivity.
- Employed in the production of sensors and electronic devices.
Mécanisme D'action
The mechanism by which Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- exerts its effects involves the coordination of the platinum center to various molecular targets. In biological systems, this can include binding to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The compound may also interact with proteins and enzymes, altering their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Cisplatin: Another platinum-based anticancer drug with a simpler structure.
Carboplatin: A platinum compound with a different set of ligands, used in cancer treatment.
Oxaliplatin: A platinum compound with a distinct ligand arrangement, also used in chemotherapy.
Uniqueness: Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with a variety of molecular targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
80657-33-6 |
|---|---|
Formule moléculaire |
C14H18N2O5PtS |
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
1,2-diphenylethane-1,2-diamine;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C14H16N2.H2O4S.H2O.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;;/h1-10,13-14H,15-16H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
Clé InChI |
DBBMMANAMKJWJS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


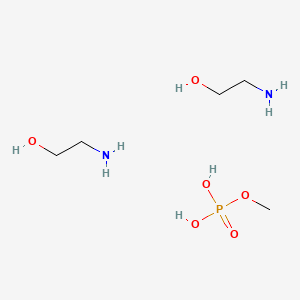
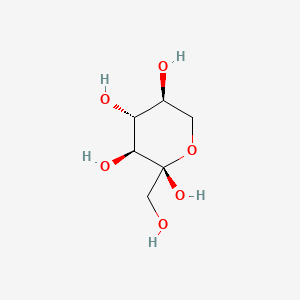
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)

